XPhosPdG1
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Overview
Description
Mechanism of Action
Target of Action
The primary target of (SP-4-4)-[2-[2-(Amino-kappaN)ethyl]phenyl-kappaC]chloro[dicyclohexyl[2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine]palladium, also known as XPhosPdG1, is the formation of C-N bonds . This compound is a palladium catalyst that is used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Mode of Action
This compound interacts with its targets by catalyzing the formation of C-N bonds . It enables the intramolecular amidation of aryl chlorides, even those that are electron-rich . This catalyst system allows primary amides, which have only modest nucleophilicity, to be coupled successfully .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the formation of benzene-fused 6/7-membered amides . The compound plays a crucial role in the intramolecular C-N bond formation, which is a key step in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the efficient synthesis of benzene-fused 6/7-membered amides via intramolecular C-N bond formation . This results in the creation of valuable molecular structures of benzene-fused amides .
Preparation Methods
Synthetic Routes and Reaction Conditions: XPhosPdG1 can be synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl with palladium chloride and 2-(2-aminoethyl)phenyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: XPhosPdG1 is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines.
Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Aryl halides, boronic acids, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), and this compound as the catalyst.
Buchwald-Hartwig Amination: Aryl halides, amines, base (e.g., sodium tert-butoxide), solvent (e.g., toluene), and this compound as the catalyst.
Heck Reaction: Aryl halides, alkenes, base (e.g., triethylamine), solvent (e.g., dimethylformamide), and this compound as the catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Buchwald-Hartwig Amination: Arylamines.
Heck Reaction: Substituted alkenes.
Scientific Research Applications
XPhosPdG1 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Facilitates the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
XPhosPdG2: Another Buchwald precatalyst with similar applications but different ligand structures.
SPhosPdG1: A related palladium catalyst with different ligand properties.
RuPhosPdG1: A ruthenium-based catalyst with similar applications.
Uniqueness: XPhosPdG1 is unique due to its high efficiency and selectivity in cross-coupling reactions. Its sterically bulky and electron-rich ligands provide stability and reactivity, making it a preferred choice for challenging coupling reactions .
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMPMZWIIQCZBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59ClNPPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028206-56-5 |
Source
|
Record name | Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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